molecular formula C16H21F2N3O2 B2848158 N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2320575-72-0

N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

カタログ番号 B2848158
CAS番号: 2320575-72-0
分子量: 325.36
InChIキー: KNYJOQSEJMXBAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, also known as DFD-01, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFD-01 is a small molecule that belongs to the class of diazepanes, which are known to have anxiolytic and sedative properties.

作用機序

N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to a specific site on the receptor, N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide enhances the activity of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and sedation.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide has been shown to reduce anxiety and sedation in animal models, as well as in human clinical trials. In addition, N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

実験室実験の利点と制限

N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its favorable pharmacokinetic properties. However, one limitation of N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is its relatively short half-life, which may limit its effectiveness in certain applications.

将来の方向性

There are several future directions for research on N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide. One area of interest is the potential use of N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide for the treatment of anxiety and sleep disorders, as well as for the treatment of inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide and to identify potential side effects or limitations of its use. Finally, there is a need for the development of more potent and selective GABA-A receptor modulators, which may have even greater therapeutic potential than N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide.

合成法

N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is synthesized using a multi-step process that involves the reaction of 2,6-difluoroaniline with 3-chloropropanol to form 3-(2,6-difluorophenyl)propan-1-ol. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid to form 4-(tetrahydrofuran-3-yl)butan-1-ol. The final step involves the reaction of this intermediate with 1,4-diazepane-1-carboxylic acid to form N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide.

科学的研究の応用

N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and sedative properties, making it a promising candidate for the treatment of anxiety and sleep disorders. In addition, N-(2,6-difluorophenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

特性

IUPAC Name

N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c17-13-3-1-4-14(18)15(13)19-16(22)21-7-2-6-20(8-9-21)12-5-10-23-11-12/h1,3-4,12H,2,5-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYJOQSEJMXBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=C(C=CC=C2F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。